molecular formula C5H2ClI2N B1424902 5-Chloro-2,3-diiodopyridine CAS No. 1261365-71-2

5-Chloro-2,3-diiodopyridine

Cat. No.: B1424902
CAS No.: 1261365-71-2
M. Wt: 365.34 g/mol
InChI Key: KHLVOIBFCQEXOO-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are highly valued as versatile intermediates in synthetic chemistry due to the carbon-halogen bond's ability to participate in a variety of chemical transformations. nih.govcymitquimica.com This reactivity allows for the precise and controlled introduction of new functional groups, making them indispensable in the development of complex molecules. chemrxiv.org

The structural framework of pyridine (B92270) is a key component in a vast number of pharmaceutical drugs and agrochemical products. uiowa.edumountainscholar.orgnsf.govjubilantingrevia.com Halogenated pyridines serve as crucial precursors in the synthesis of these compounds, enabling the systematic modification of molecular structures to optimize biological activity and properties. nih.govnsf.govresearchgate.netchemrxiv.orgnih.gov For example, the presence of halogens can enhance the binding affinity of a drug to its target and improve its metabolic stability. rsc.org In agrochemicals, halogenated pyridines are integral to the creation of potent insecticides, fungicides, and herbicides. jubilantingrevia.comguidechem.com Furthermore, these compounds are widely used as ligands for metal complexes. nih.govresearchgate.netchemrxiv.orgnih.govrsc.orgmountainscholar.org The specific halogen and its position on the pyridine ring can tune the electronic properties and steric environment of the resulting metal complex, influencing its catalytic activity or material properties. rsc.orgacs.org

The unique electronic properties of halogenated pyridines make them valuable components in the field of organic electronics and advanced materials. uiowa.edunih.gov The introduction of halogens, particularly fluorine and chlorine, can lower the energy levels of the molecular orbitals in organic semiconductors. researchgate.net This modification is crucial for designing n-type materials, which are essential for creating efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netrsc.org The ability of halogens to influence molecular packing through interactions like halogen bonding also plays a significant role in determining the charge transport properties of these materials. rsc.orgmdpi.com Research has shown that halogenated phenylpyridines can serve as building blocks for complex, functionalized linear polymers and controlled network architectures. nih.gov

Overview of Pyridine Functionalization Strategies

The selective introduction of functional groups onto the pyridine ring is a central theme in heterocyclic chemistry. slideshare.net The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, dictates its reactivity towards various reagents. nih.gov

The synthesis of pyridine derivatives has a rich history, with early methods often relying on the construction of the pyridine ring from acyclic precursors. researchgate.netwikipedia.org The first synthesis of pyridine itself was reported by William Ramsay in 1876. wikipedia.org A major breakthrough in creating pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis. wikipedia.org However, direct halogenation of the pyridine ring has been a long-standing challenge. Reports on pyridine halogenation date back to the late 19th century, but these early methods often required harsh conditions and resulted in mixtures of products. chemrxiv.org Historically, electrophilic aromatic substitution (EAS) on pyridine has been difficult due to the ring's electron-poor character and often necessitates high temperatures and the use of strong acids or Lewis acids. nih.govchemrxiv.org

The direct and selective functionalization of pyridine C-H bonds remains a significant hurdle in synthetic chemistry. mountainscholar.orgresearchgate.netnih.gov The pyridine ring has distinct positions (C2, C3, C4), and controlling the regioselectivity of halogenation is often difficult. nih.gov

Several key challenges exist:

Electronic Mismatch : The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack, which is the mechanism for many halogenation reactions. nih.gov

Regioselectivity : Directing the halogen to a specific position (ortho, meta, or para to the nitrogen) is a major challenge. nih.gov While ortho- and para-functionalization are relatively more developed, meta-selective C-H functionalization is particularly difficult to achieve. nih.gov Electrophilic aromatic substitution reactions, when they do occur, are typically 3-selective but often require harsh conditions and can produce mixtures of isomers. nih.govchemrxiv.org

Harsh Reaction Conditions : Traditional methods for pyridine halogenation often require high temperatures and strong acids, which can be incompatible with other functional groups in the molecule. nih.govchemrxiv.org

To overcome these challenges, chemists have developed various strategies, including the use of pyridine N-oxides to activate the ring, metalation-halogenation sequences, and more recently, innovative methods involving ring-opening and closing sequences or the use of specially designed reagents. nih.govchemrxiv.orgnsf.gov These modern approaches aim to provide milder and more selective routes to valuable halopyridine building blocks. nih.govnsf.govchemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLVOIBFCQEXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2,3 Diiodopyridine

Direct Halogenation Approaches

Direct halogenation of the pyridine (B92270) ring presents a formidable challenge due to the heterocycle's electron-deficient nature, which makes it resistant to standard electrophilic aromatic substitution reactions. nih.govchemrxiv.orgchemrxiv.org Overcoming this requires harsh reaction conditions or specialized reagents designed to activate the pyridine ring or enhance the electrophilicity of the halogenating agent.

The selective installation of halogen atoms at specific positions on the pyridine ring is a significant synthetic hurdle. digitellinc.com The C3 and C5 positions are particularly difficult to halogenate through electrophilic substitution due to the electronic properties of the pyridine ring. digitellinc.com Conventional methods often necessitate highly acidic conditions or a strong electronic bias from existing substituents, which can limit the scope and efficiency of the reaction. digitellinc.com

For a target molecule like 5-Chloro-2,3-diiodopyridine, the directing effects of the chlorine atom already at the C5 position must be considered. Halogens are typically ortho-, para-directing in electrophilic aromatic substitution on benzene rings, but in the electron-poor pyridine system, the interplay of inductive and resonance effects, along with the protonated state of the ring nitrogen under acidic conditions, complicates predictions. Achieving the desired 2,3-diiodo substitution pattern on a 5-chloropyridine precursor via direct electrophilic iodination would likely result in a mixture of isomers, necessitating complex purification steps.

Alternative strategies using dearomatized intermediates, such as Zincke imines, have been developed to achieve high regioselectivity for C3 halogenation under mild conditions. nih.gov This method involves a sequence of ring-opening, halogenation of the resulting acyclic intermediate, and subsequent ring-closing. nih.gov

A more recent and versatile strategy for halogenating pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govresearchgate.netnih.gov This two-step approach involves the formation of a pyridylphosphonium salt, which is then displaced by a halide nucleophile. chemrxiv.orgnih.govnih.gov This method is notable for its ability to functionalize a wide range of unactivated pyridines and its applicability to the late-stage halogenation of complex molecules. nih.govresearchgate.netnih.gov

Computational and experimental studies have shown that the carbon-halogen bond formation in phosphine-mediated halogenation proceeds through a stepwise Nucleophilic Aromatic Substitution (SNAr) pathway. nih.govresearchgate.netnih.gov The mechanism is not a direct electrophilic attack on the pyridine ring. Instead, the pyridine nitrogen is first activated by forming a phosphonium salt. This greatly increases the electrophilicity of the pyridine ring, making it susceptible to attack by a nucleophile.

The SNAr mechanism involves two main steps:

Nucleophilic Addition : A halide nucleophile attacks the carbon atom bearing the phosphonium group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.comyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize this intermediate. pearson.com

Elimination : The phosphine group, acting as a good leaving group, is eliminated, restoring the aromaticity of the pyridine ring and resulting in the final halogenated product. nih.gov

Steric hindrance plays a significant role in the phosphine-mediated halogenation process, particularly during the C–P bond cleavage, which is part of the rate-determining phosphine elimination step. nih.govresearchgate.netnih.gov The reactivity can be significantly different for pyridines with substituents at various positions. For instance, steric interactions between the departing phosphine and substituents on the pyridine ring can influence the transition state energy of the elimination step. nih.govnih.gov This effect accounts for observed differences in reactivity between 2- and 3-substituted pyridines, where steric congestion around the reaction center can either hinder or in some cases accelerate the departure of the phosphine group. chemrxiv.orgnih.govnih.gov

Key Factors in Phosphine-Mediated Pyridine Halogenation
FactorDescriptionImpact on Synthesis
Mechanism Stepwise Nucleophilic Aromatic Substitution (SNAr) pathway. nih.govnih.govAllows for halogenation of electron-deficient rings not amenable to electrophilic substitution.
Rate-Determining Step Elimination of the phosphine leaving group from the intermediate complex. nih.govresearchgate.netnih.govThe structure of the phosphine reagent is critical for reaction efficiency.
Steric Effects Steric interactions during C-P bond cleavage influence reaction rates. nih.govnih.govAffects reactivity and can be exploited to achieve selectivity in polysubstituted pyridines.

Phosphine-Mediated Halogenation of Pyridines

Multi-Step Synthesis from Precursors

Given the challenges of regioselectivity in direct halogenation, multi-step syntheses are often more practical for producing highly substituted pyridines like this compound. These routes build the molecule sequentially, allowing for precise control over the placement of each substituent.

One plausible strategy involves starting with a pre-functionalized pyridine. For example, a synthesis could begin with 2-amino-5-chloropyridine. google.com The amino group can be used to direct subsequent halogenations or can be converted into other functional groups. A typical sequence might involve:

Diazotization of 2-amino-5-chloropyridine to introduce a different functional group at the C2 position.

Introduction of the first iodine atom at either the C2 or C3 position through methods like Sandmeyer reaction or directed ortho-metalation.

Introduction of the second iodine atom.

Functional group interconversion if necessary.

Another powerful technique is the use of halogen-dance reactions and directed lithiation on already halogenated pyridines. acs.orgacs.org For instance, a synthesis could start with a brominated or chlorinated pyridine. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate a specific position, often adjacent to an existing halogen. The resulting lithiated intermediate can then be trapped with an iodine electrophile (I₂). epo.org This process could be repeated to introduce the second iodine atom. A patent for the synthesis of 2,3-dichloro-5-iodopyridine demonstrates a similar approach, where 5-bromo-2,3-dichloropyridine is lithiated and then quenched with iodine. epo.org

Comparison of Potential Multi-Step Synthesis Strategies
Starting MaterialKey ReactionsAdvantagesChallenges
2-Amino-5-chloropyridineDiazotization, Sandmeyer reaction, Nitration/Reduction. google.comReadily available starting material; amino group offers versatile reactivity.Multiple steps required; diazotization can have variable yields.
5-Chloro-2,3-dibromopyridine (Hypothetical)Halogen-exchange (lithiation followed by iodination). epo.orgPotentially high regioselectivity for iodine placement.Requires a specific, potentially difficult to synthesize, starting material.
5-ChloropyridineDirected ortho-metalation, Iodination.Builds complexity from a simple precursor.Controlling regioselectivity for di-iodination can be difficult.

Strategies involving 2-Aminopyridine Derivatives

A key and versatile starting material for the synthesis of various halogenated pyridines is 2-aminopyridine. The amino group in this precursor can be readily converted into a diazonium salt, which then serves as an excellent leaving group for the introduction of a wide range of substituents, including halogens, through well-established reactions.

The initial step in many synthetic routes involves the chlorination of a 2-aminopyridine derivative. For instance, 2-aminopyridine can be chlorinated to produce 2-amino-5-chloropyridine. This transformation is a critical step in introducing the desired chlorine atom at the 5-position of the pyridine ring.

Following chlorination, the amino group is typically converted to a diazonium salt through a process known as diazotization. This reaction involves treating the aminopyridine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is highly reactive and serves as a pivotal intermediate for the subsequent introduction of iodine atoms.

A plausible synthetic pathway towards this compound could commence with the iodination of 2-amino-5-chloropyridine to form the intermediate, 2-amino-5-chloro-3-iodopyridine. The synthesis of the analogous compound, 2-amino-5-bromo-3-iodopyridine, has been achieved by treating 2-aminopyridine with N-bromosuccinimide (NBS) for bromination, followed by iodination with iodine. A similar strategy could likely be employed for the chloro-analogue.

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry and provides an efficient method for replacing an amino group with a halogen via a diazonium salt intermediate. wikipedia.orgbyjus.comnih.gov This reaction is particularly relevant for the synthesis of this compound from an appropriate amino-substituted precursor.

Once the diazonium salt of an aminopyridine derivative is formed, it can be treated with a solution of potassium iodide to introduce an iodine atom onto the pyridine ring. In the context of synthesizing this compound, a potential key step would be the diazotization of 2-amino-5-chloro-3-iodopyridine, followed by a Sandmeyer iodination to replace the amino group at the 2-position with an iodine atom. This two-step process of diazotization followed by nucleophilic substitution is a powerful tool for the regioselective introduction of halogens. byjus.com

Reaction Step Starting Material Reagents Product
Chlorination2-AminopyridineChlorinating agent (e.g., HCl/H₂O₂)2-Amino-5-chloropyridine
Iodination2-Amino-5-chloropyridineIodinating agent (e.g., I₂, NIS)2-Amino-5-chloro-3-iodopyridine
Diazotization2-Amino-5-chloro-3-iodopyridineNaNO₂, strong acid5-Chloro-3-iodo-2-diazoniopyridine salt
Sandmeyer Iodination5-Chloro-3-iodo-2-diazoniopyridine saltKIThis compound

Functionalization of Trihalogenated Pyridines

An alternative approach to synthesizing this compound involves the modification of a pyridine ring that is already substituted with three halogen atoms. This strategy relies on the differential reactivity of the halogen substituents, allowing for selective replacement or functionalization.

For example, a related synthesis of 5-chloro-2,3-difluoropyridine (B143520) starts from 2,3,5-trichloropyridine. google.com In this process, the chlorine atoms at the 2- and 3-positions are selectively replaced by fluorine through a halogen exchange reaction using potassium fluoride as the fluorinating agent. This demonstrates the feasibility of selectively modifying a trihalogenated pyridine.

A similar strategy could be envisioned for the synthesis of this compound. A potential precursor could be 2,3,5-trichloropyridine. A selective halogen exchange reaction, known as the Finkelstein reaction, could potentially be employed to replace the chlorine atoms at the 2- and 3-positions with iodine. wikipedia.org Aromatic Finkelstein reactions are typically catalyzed by copper(I) iodide in the presence of a diamine ligand. wikipedia.org

Starting Material Reagents Potential Product Reaction Type
2,3,5-TrichloropyridineNaI, CuI (catalyst), diamine ligandThis compoundAromatic Finkelstein Reaction

Conversion of Pyridinols and Aminopyridines

Pyridinols (hydroxypyridines) and other aminopyridine isomers can also serve as precursors for the synthesis of halogenated pyridines. The hydroxyl or amino groups can be converted to other functional groups, including halogens, through various chemical transformations.

For instance, the synthesis of 2,3-dichloro-5-iodopyridine has been achieved starting from 3-chloro-5-iodo-2-pyridinol. The pyridinol is treated with a chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. While not a direct synthesis of the target molecule, this demonstrates the principle of converting a pyridinol to a chloropyridine.

Similarly, diaminopyridines could be considered as starting materials. For example, 2,3-diaminopyridine can be synthesized from 2-amino-3-nitropyridine by reduction. chemicalbook.com A subsequent double Sandmeyer reaction on a chlorinated version of this diamine could potentially install two iodine atoms, though controlling the regioselectivity of such a reaction would be a significant challenge.

Emerging Synthetic Techniques

While classical organic reactions form the bedrock of pyridine chemistry, new methodologies are continually being developed to improve efficiency, selectivity, and environmental sustainability.

Electrochemical-Dehalogenation Polymerization for N-containing Aromatic Films (e.g., 2,5-Diiodopyridine)

An emerging technique in the field of polymer chemistry that involves dihalopyridines is electrochemical-dehalogenation polymerization. This method has been employed to construct nitrogen-containing poly(p-phenylene) (PPP) films. In this process, a diiodo- or dibromopyridine, such as 2,5-diiodopyridine, is used as a starting monomer. Through the application of a constant electrical potential, the carbon-halogen bonds are reductively cleaved, leading to the formation of radical species that subsequently polymerize to form a thin film on a conductive substrate. While this technique is focused on polymer synthesis rather than the preparation of a specific small molecule, it highlights the reactivity of the carbon-iodine bond in diiodopyridines and represents an innovative application of these compounds in materials science.

Metalation-Trapping Sequences

Metalation, particularly directed ortho-metalation (DoM), followed by trapping with an electrophile is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of synthesizing this compound, this approach would typically involve the deprotonation of a suitable chloropyridine precursor at a specific position, followed by quenching the resulting organometallic intermediate with an iodinating agent.

The regioselectivity of the metalation step is dictated by the directing ability of the substituents already present on the pyridine ring and the choice of the metalating agent (e.g., an organolithium reagent or a lithium amide base). For a 5-chloropyridine starting material, the chlorine atom can act as a weak directing group, influencing the site of deprotonation. However, the inherent acidity of the pyridine ring protons also plays a crucial role.

A hypothetical metalation-trapping sequence for the synthesis of a diiodinated chloropyridine could proceed as follows:

Initial Metalation: A suitably substituted chloropyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature. The base abstracts a proton from the most acidic position on the ring, forming a lithiated intermediate.

First Iodination: The lithiated species is then "trapped" by the addition of an electrophilic iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to install the first iodine atom.

Second Metalation and Iodination: A subsequent metalation and iodination step would be required to introduce the second iodine atom at the desired position. The regiochemical outcome of this second sequence would be influenced by the combined directing effects of the chlorine and the newly introduced iodine substituent.

The success of this strategy hinges on the ability to control the site of each metalation event to ensure the desired 2,3-diiodo substitution pattern is achieved.

Table 1: Hypothetical Reaction Parameters for Metalation-Trapping Synthesis

StepReagent 1Reagent 2SolventTemperature (°C)Putative IntermediateProduct
15-Chloropyridinen-BuLi/TMEDATHF-785-Chloro-2-lithiopyridine5-Chloro-2-iodopyridine
25-Chloro-2-iodopyridineLDATHF-785-Chloro-2-iodo-3-lithiopyridineThis compound

This table is illustrative and based on general principles of directed metalation. Specific conditions would require experimental optimization.

Base-Switch Protocols for Regiocontrol

The regiochemical outcome of pyridine functionalization can be exquisitely sensitive to the nature of the base employed. "Base-switch" protocols exploit this sensitivity to selectively generate different constitutional isomers from a common starting material. This control can arise from a switch between kinetically and thermodynamically controlled deprotonation pathways, or from the unique steric and electronic properties of the base influencing the site of metalation.

In the synthesis of polysubstituted pyridines, a change in base can alter the position of metalation, leading to different regioisomers upon quenching with an electrophile. For instance, the use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) might favor deprotonation at the sterically most accessible position (kinetic control). In contrast, a smaller, more coordinating base in the presence of an additive might allow for equilibration to the most stable organometallic intermediate (thermodynamic control).

A study on the divergent lithiation of 2,3-dihalopyridines demonstrated that the reaction temperature and the choice of base can dictate the outcome between direct deprotonation and a "halogen dance" phenomenon, where the initial lithiated species rearranges to a more stable isomer before being trapped. nih.govnih.gov This principle could be applied to the synthesis of this compound.

For example, starting with a 5-chloro-2-iodopyridine, treatment with one base under specific conditions might lead to deprotonation at the C-3 position, which upon quenching with an iodine source would yield the desired this compound. Switching to a different base or altering the reaction conditions could potentially favor deprotonation at another position, for instance C-4 or C-6, leading to different diiodinated isomers.

Table 2: Illustrative Base-Switch Protocol for Regiocontrolled Iodination

Starting MaterialBaseConditionsMajor Regioisomer after Iodination
5-Chloro-2-iodopyridineLDA (Kinetic)THF, -78°CThis compound
5-Chloro-2-iodopyridinen-BuLi/TMEDA (Thermodynamic)THF, 0°C5-Chloro-2,4-diiodopyridine

This table presents a hypothetical scenario to illustrate the concept of a base-switch protocol for achieving regiocontrol. The actual outcomes would depend on the specific substrate and experimental conditions.

The development of such protocols is crucial for accessing specific isomers of highly substituted pyridines, which might otherwise be difficult to obtain through classical synthetic methods. The ability to selectively direct the introduction of functional groups by simply changing the base offers a powerful tool for synthetic chemists.

Reactivity and Reaction Pathways of 5 Chloro 2,3 Diiodopyridine

Nucleophilic Substitution Reactions

Reactivity with Oxygen and Sulfur Nucleophiles

No research data is available detailing the nucleophilic substitution reactions of 5-Chloro-2,3-diiodopyridine with oxygen and sulfur nucleophiles.

Formation of Thieno[2,3-b]pyridine (B153569) Derivatives

There is no information available on the use of this compound as a precursor for the formation of thieno[2,3-b]pyridine derivatives.

Condensation Reactions

No studies have been found that describe the condensation reactions of this compound.

Cross-Coupling Reactions

Palladium-Catalyzed Aminocarbonylation of Diiodopyridines

Formation of Carboxamides and Ketoamides

While palladium-catalyzed aminocarbonylation is a known method for the formation of carboxamides and ketoamides from aryl halides, no specific examples or studies involving this compound as the substrate have been identified in the literature.

Influence of Reaction Conditions and Ligands

Reaction conditions and the choice of ligands are critical in directing the outcome and efficiency of transformations involving this compound, particularly in transition metal-catalyzed cross-coupling reactions.

Catalyst System: Palladium-based catalysts are most commonly employed for cross-coupling reactions. The choice of the palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄, can influence catalytic activity and stability. For the highly reactive C-I bonds in this compound, even simple palladium salts can be effective. guidechem.com

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition step, and influencing the rate of reductive elimination. Electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., PPh₃, PCy₃, or Buchwald-type biarylphosphines) are often used to enhance the reactivity of less reactive C-Cl bonds. However, for the C-I bonds, less demanding ligands are typically sufficient. In some cases, ligand-free conditions, which may involve the formation of palladium nanoparticles, can be employed, particularly under specific phase-transfer conditions (e.g., Jeffery-type conditions). nih.gov The presence of co-ligands, such as substituted pyridines, can also modulate the electronic properties and reactivity of the metal center. researchgate.net

Base and Solvent: The choice of base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, THF, or aqueous mixtures) is interdependent and crucial for the transmetalation step in Suzuki couplings. nih.gov The solubility of the reactants and the stability of the catalytic species are highly dependent on the solvent system. For instance, polar aprotic solvents like DMF or the use of alcoholic co-solvents can significantly alter reaction rates and yields. nih.gov

The interplay of these factors allows for the fine-tuning of reaction pathways, enabling selective functionalization at one of the iodo-positions while leaving the more robust C-Cl bond intact.

Suzuki Cross-Coupling and Related Aryl-Aryl Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and for polyhalogenated heterocycles like this compound, it proceeds with high regioselectivity. The reaction's selectivity is dictated by the relative reactivity of the carbon-halogen bonds.

The established reactivity trend (I > Br > Cl) for oxidative addition to Pd(0) catalysts ensures that the reaction will occur exclusively at one of the two C–I bonds before the C–Cl bond. rsc.org Between the two iodo-substituents, the one at the C2 position is generally more reactive than the one at C3. This is attributed to the electron-withdrawing nature of the adjacent pyridine (B92270) nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition.

Therefore, a mono-Suzuki coupling reaction on this compound is expected to yield the 2-aryl-5-chloro-3-iodopyridine derivative as the major product. Subsequent coupling at the C3-I position would require more forcing conditions, while coupling at the C5-Cl position would be even more challenging. This stepwise reactivity allows for the controlled, sequential introduction of different aryl groups.

EntryCoupling Partner (ArB(OH)₂)ProductPredicted Outcome
1Phenylboronic acid5-Chloro-3-iodo-2-phenylpyridineHigh yield and selectivity for C2 coupling under standard conditions.
24-Methoxyphenylboronic acid5-Chloro-3-iodo-2-(4-methoxyphenyl)pyridineSelective mono-arylation at the C2 position.
33-Thienylboronic acid5-Chloro-3-iodo-2-(thiophen-3-yl)pyridineSelective hetero-arylation at the C2 position.

Grignard Reactions

This compound can participate in Grignard reactions in two primary ways: by reacting with an external Grignard reagent or by being converted into a pyridyl Grignard reagent itself.

When reacting with an external Grignard reagent (R-MgX), the outcome can be complex. The Grignard reagent can act as a nucleophile in a metal-catalyzed cross-coupling (Kumada coupling) or induce a halogen-metal exchange, typically at one of the more reactive iodine sites. nih.gov

More synthetically useful is the formation of a pyridyl Grignard reagent from this compound. This is achieved by reacting the compound with magnesium metal (Mg). researchgate.netwikipedia.org The insertion of magnesium is expected to occur selectively at one of the carbon-iodine bonds, given their higher reactivity compared to the carbon-chlorine bond. Preferential insertion at the C2-I bond is anticipated due to the electronic activation by the pyridine nitrogen. The resulting Grignard reagent, 5-chloro-3-iodo-2-pyridylmagnesium iodide, is a potent nucleophile that can react with a variety of electrophiles. All Grignard reactions must be conducted under strict anhydrous conditions to prevent quenching of the reagent. wikipedia.orgbyjus.com

EntryElectrophileProduct from 5-chloro-3-iodo-2-pyridylmagnesium iodideProduct Class
1Benzaldehyde(5-Chloro-3-iodo-pyridin-2-yl)(phenyl)methanolSecondary Alcohol
2Acetone2-(5-Chloro-3-iodo-pyridin-2-yl)propan-2-olTertiary Alcohol
3Carbon Dioxide (CO₂)5-Chloro-3-iodopyridine-2-carboxylic acidCarboxylic Acid
4N,N-Dimethylformamide (DMF)5-Chloro-3-iodopyridine-2-carbaldehydeAldehyde

Halogen–Metal Exchange Reactions and Regioselectivity

Halogen–metal exchange is a powerful method for generating functionalized organometallic reagents from organic halides. wikipedia.org This reaction is typically very fast and performed at low temperatures using organolithium reagents (e.g., n-BuLi, t-BuLi) or specialized Grignard reagents (e.g., i-PrMgCl). harvard.edu For this compound, the exchange rate follows the trend I > Br > Cl, meaning the reaction will occur exclusively at one of the C-I bonds. wikipedia.org

The regioselectivity between the C2 and C3 positions is influenced by several factors. The C2 position is adjacent to the pyridine nitrogen, which can direct lithiation through coordination with the organolithium reagent. Furthermore, the proton at C4 is more acidic than the one at C6, which can influence the stability of the resulting organometallic intermediate. It is generally observed that halogen-metal exchange on polyhalogenated pyridines is highly regioselective. Treatment with one equivalent of an organolithium reagent at low temperature would likely lead to the selective formation of 5-chloro-3-iodo-2-lithiopyridine. This lithiated intermediate can then be trapped with various electrophiles to install a wide range of functional groups at the C2 position.

EntryReagent 1Reagent 2 (Electrophile)Predicted Product
1n-BuLiD₂O5-Chloro-2-deuterio-3-iodopyridine
2n-BuLiI₂This compound (starting material)
3n-BuLi(CH₃)₃SiCl5-Chloro-3-iodo-2-(trimethylsilyl)pyridine
4i-PrMgCl·LiClPhCHO(5-Chloro-3-iodo-pyridin-2-yl)(phenyl)methanol

Reductive Aromatization Pathways (in context of diiodopyridines)

For a molecule that is already aromatic, such as this compound, "reductive aromatization" is not a direct reaction pathway. This term typically refers to the synthesis of an aromatic ring from a non-aromatic precursor, for example, by the reduction of a quinone or the dehydration of a dihydrodiol intermediate. harvard.edunih.gov

In the context of polyhalogenated aromatic compounds, a more relevant transformation is reductive dehalogenation. This process involves the removal of halogen substituents and their replacement with hydrogen atoms, driven by a reducing agent. For this compound, selective reductive deiodination can be achieved due to the lower bond strength of the C-I bond compared to the C-Cl bond.

This reaction can be accomplished using various reducing systems, such as catalytic hydrogenation (e.g., H₂, Pd/C) with a base like NEt₃ or KOH to neutralize the resulting HI, or using hydride reagents. The reaction would proceed stepwise, with the more reactive iodine atoms being removed first. It is plausible that one or both iodine atoms could be selectively removed while leaving the C-Cl bond intact, leading to the formation of 5-chloro-3-iodopyridine, 5-chloro-2-iodopyridine, or ultimately 5-chloropyridine. This pathway provides a method for synthesizing less halogenated pyridine derivatives from a polyhalogenated precursor.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Chloro-2,3-diiodopyridine in solution.

Proton (¹H NMR) Analysis: The ¹H NMR spectrum of this compound is expected to be simple, showing signals for the two aromatic protons on the pyridine (B92270) ring. The proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as doublets due to coupling with each other. Based on analyses of similar compounds like 5-Bromo-3-chloro-2-iodopyridine, the H-6 proton is anticipated to be further downfield than the H-4 proton due to its proximity to the electronegative nitrogen atom. smolecule.com The mutual coupling constant (JH4-H6) would likely be small, characteristic of a meta-coupling in a pyridine ring.

Carbon (¹³C NMR) Analysis: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached halogens. The carbons bonded to the iodine atoms (C-2 and C-3) are expected to be shifted significantly upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine causes increased shielding. mst.eduresearchgate.net Conversely, the carbon attached to chlorine (C-5) and the carbon adjacent to the nitrogen (C-6) will be deshielded and appear further downfield.

Predicted ¹H and ¹³C NMR Data for this compound

Below is an interactive table summarizing the predicted chemical shifts (δ) for this compound. Click on the headers to sort the data.

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
¹HH-68.2 - 8.6Doublet (d)JH6-H4 ≈ 2-3
¹HH-47.9 - 8.3Doublet (d)JH4-H6 ≈ 2-3
¹³CC-6150 - 155Singlet-
¹³CC-4140 - 145Singlet-
¹³CC-5125 - 130Singlet-
¹³CC-295 - 105Singlet-
¹³CC-390 - 100Singlet-

Fluorine-19 NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. However, as this compound does not possess a fluorine atom, this technique is not directly applicable for its structural elucidation. In the broader context of halogenated systems, ¹⁹F NMR is invaluable for probing intermolecular interactions, such as halogen bonding. Changes in the ¹⁹F chemical shift of a fluorinated molecule upon interaction with a halogen bond donor (like an iodinated pyridine) can be used to quantify the strength of the interaction in solution. mdpi.com

The iodine atoms at the C-2 and C-3 positions of this compound make it a potent halogen bond (XB) donor. Advanced NMR techniques are instrumental in characterizing these non-covalent interactions. researchgate.net

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space correlations between protons that are close to each other (typically <5 Å). columbia.edulibretexts.org For a single molecule of this compound, a cross-peak between H-4 and H-6 would be expected. More importantly, in the presence of an XB acceptor molecule, intermolecular NOE/ROE signals could be observed between the protons of the pyridine and the protons of the acceptor, providing direct evidence of the formation and geometry of the halogen-bonded complex.

HOESY: Heteronuclear Overhauser Effect Spectroscopy (HOESY) can detect spatial proximity between different types of nuclei (e.g., ¹H and ¹³C, or ¹H and ¹⁵N). This could be used to probe the geometry of a halogen bond complex by observing correlations between the pyridine protons and the atoms of the acceptor molecule.

DOSY: Diffusion-Ordered Spectroscopy (DOSY) separates NMR signals based on the diffusion coefficient of molecules in solution. researchgate.net If this compound engages in self-association via halogen bonding to form dimers or larger oligomers, the measured diffusion coefficient would be smaller than that of the monomeric species, providing evidence for such aggregation.

Nitrogen-15 NMR spectroscopy is a direct probe of the electronic environment of the nitrogen atom in the pyridine ring. The ¹⁵N chemical shift is highly sensitive to interactions at the nitrogen lone pair, such as protonation or halogen bonding. nih.govacs.org Upon formation of a halogen bond where the pyridine nitrogen acts as the XB acceptor, a significant change in the ¹⁵N chemical shift is typically observed. umass.edu For stronger halogen bonds, this shift can be substantial. researchgate.net In the case of this compound acting as an XB donor, ¹⁵N NMR would be applied to the XB acceptor molecule (e.g., another pyridine derivative) to monitor the change in its nitrogen chemical shift upon complexation, thereby quantifying the interaction strength. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecule's mass. A key feature would be the complex isotopic pattern of the molecular ion, which arises from the natural abundances of the chlorine isotope (³⁵Cl and ³⁷Cl) and the single stable isotope of iodine (¹²⁷I). This unique pattern provides unambiguous confirmation of the presence of one chlorine and two iodine atoms. smolecule.com

The fragmentation pattern would likely involve the sequential loss of the halogen atoms. The C–I bonds are weaker than the C–Cl bond, so initial fragmentation would likely involve the loss of an iodine radical (I•) or molecular iodine (I₂), followed by the loss of a chlorine radical (Cl•).

Predicted Isotopic Pattern for the Molecular Ion of this compound (C₅H₂ClI₂)

This interactive table shows the expected m/z values and their relative intensities for the molecular ion cluster.

m/z ValueIsotope CompositionRelative Intensity (%)
388.8C₅H₂ ³⁵Cl ¹²⁷I₂100.0
389.8¹³C C₄H₂ ³⁵Cl ¹²⁷I₂5.4
390.8C₅H₂ ³⁷Cl ¹²⁷I₂32.0

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups and vibrations within the molecule. Key expected absorption bands for this compound would include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Pyridine ring C=C and C=N stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region. nih.gov

C-Cl stretching: In the 600-800 cm⁻¹ region.

C-I stretching: Typically found at lower wavenumbers, in the 500-600 cm⁻¹ region. The formation of a halogen bond (C–I···N) can be monitored with IR spectroscopy by observing a shift in the vibrational frequency of the C–I bond. mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The pyridine ring is a chromophore that typically exhibits π → π* transitions. The presence of heavy halogen substituents (Cl and I) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption bands to longer wavelengths. This is due to the influence of the halogens' lone pairs on the electronic structure of the aromatic system.

X-ray Crystallography for Solid-State Structure

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. Despite extensive efforts, no publicly available single-crystal X-ray diffraction data for this specific compound could be located.

While the solid-state structures of several analogous pyridine derivatives have been determined and are available in the literature, direct extrapolation of their crystallographic parameters to this compound is not scientifically rigorous. The substitution of iodine atoms at the 2 and 3 positions of the pyridine ring, in place of other halogens or functional groups, would significantly alter the molecule's size, shape, and electronic properties. These differences would, in turn, lead to distinct crystal packing arrangements and intermolecular interactions, such as halogen bonding, which are highly dependent on the specific halogen atom.

Therefore, without experimental X-ray diffraction analysis of a single crystal of this compound, a definitive description of its solid-state structure, including its crystal system, space group, unit cell dimensions, and key intermolecular interactions, cannot be provided. The determination of these parameters awaits future experimental investigation.

Theoretical and Computational Studies of Halogenated Pyridines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the modern study of halogenated pyridines, enabling detailed exploration of their electronic structure and chemical reactivity. These computational approaches allow researchers to model molecular systems with high accuracy, providing predictive power that guides synthetic efforts and mechanistic interpretations.

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for studying medium to large-sized molecular systems, including halogenated pyridines. sissa.it By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy, making it suitable for a range of applications from geometry optimization to reaction pathway analysis. sissa.itmostwiedzy.pl The choice of functional and basis set is crucial, as their careful selection allows for the accurate prediction of vibrational anharmonic frequencies and other molecular properties. sissa.it Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed to mitigate issues related to electron self-repulsion. mostwiedzy.pl

DFT calculations are instrumental in elucidating the mechanisms of carbon-halogen bond formation in pyridine (B92270) systems. For instance, computational studies have shown that the halogenation of pyridines can proceed through an SNAr (Nucleophilic Aromatic Substitution) pathway. nih.gov In these models, the elimination of a phosphine (B1218219) group from a phosphonium salt intermediate was identified as the rate-determining step. nih.gov Such computational insights into reaction energetics and transition states are crucial for designing and optimizing synthetic routes to halopyridines. nih.gov Furthermore, DFT analysis is employed to examine both homolytic and heterolytic bond dissociation energies (BDEs) to assess the chemical stability and group transfer capabilities of cyclic hypervalent halogen compounds, which are important reagents in halogenation reactions. beilstein-journals.org

The accurate prediction of infrared (IR) spectra for halogenated molecules presents a significant computational challenge due to the effects of anharmonicity and Coriolis couplings. sissa.it While high-accuracy coupled-cluster (CC) methods can be used for small molecules, their computational expense is often prohibitive for larger systems containing multiple heavy halogen atoms. sissa.it DFT-based approaches provide a more feasible alternative for calculating anharmonic frequencies. sissa.it Hybrid methods, which combine the accuracy of coupled-cluster calculations for the harmonic part with the efficiency of DFT for the anharmonic corrections, have proven to be particularly effective. sissa.it These strategies yield remarkable agreement with experimental data at a reduced computational cost, enabling the reliable simulation of vibrational spectra for complex halogenated pyridines. sissa.it

The reliability of DFT calculations for halogenated pyridines is highly dependent on the choice of functional and basis set. reddit.comrsc.org The presence of halogens introduces computational challenges due to their high electronegativity and, for heavier halogens, significant relativistic effects. sissa.it Consequently, extensive benchmarking studies are necessary to identify the most suitable computational protocols. reddit.com

For noncovalent interactions, which are critical in systems involving halogen bonds, benchmark datasets like X40 have been developed to assess the performance of various methods against high-level CCSD(T)/CBS calculations. nih.govresearchgate.net Studies have found that DFT functionals with a high percentage of exact exchange or those with long-range corrections, such as M06-2X and ωB97XD, perform well for halogen-bonded systems. acs.org Conversely, standard dispersion corrections can sometimes be detrimental to accuracy. acs.org For predicting aromaticity indexes in pyridine and related molecules, functionals like wB97XD, CAM-B3LYP, and M06-2X with a triple-ζ quality basis set are recommended. rsc.org

Table 1: Recommended DFT Functionals for Different Properties of Halogenated Pyridines

Property Recommended Functionals Reference
Halogen Bonding Interactions M06-2X, ωB97XD acs.org
Ground State Aromaticity wB97XD, CAM-B3LYP, M06-2X rsc.org
General Noncovalent Interactions Post-HF methods assessed against CCSD(T)/CBS nih.govresearchgate.net

Electronic structure calculations are essential for understanding the fundamental properties of halogenated pyridines. These calculations provide a detailed picture of how electrons are distributed within a molecule, which in turn governs its reactivity, geometry, and intermolecular interactions.

The electronic nature of the pyridine ring significantly influences the characteristics of halogen bonds (XBs). The formation of a halogen bond involves an electrophilic region on the halogen atom, known as a σ-hole, interacting with a nucleophilic region on another molecule, such as the nitrogen atom of a pyridine. nih.govunimi.it

The strength and geometry of this interaction are sensitive to the electronic environment of the pyridine ring. Electron-donating substituents on the pyridine increase the electron density on the nitrogen atom, making it a stronger halogen bond acceptor. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, weakening the halogen bond. nih.gov Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) scheme are used to analyze these interactions, revealing that exchange-correlation energy can be a substantial, sometimes dominant, contributor to the total interaction energy. nih.gov

Electronic structure calculations also show how substituents at different positions on the pyridine ring (e.g., positions 3 and 4) modulate the electron density at the bond critical point of the X···N interaction, directly impacting the strength of the halogen bond. nih.gov

Table 2: Influence of Pyridine Substituents on Halogen Bonding

Substituent Type on Pyridine Ring Effect on Nitrogen Nucleophilicity Impact on Halogen Bond Strength Reference
Electron-Donating Groups Increases Strengthens nih.gov

Electronic Structure Calculations

Electron Delocalization and Electronic Band Gaps

The electronic properties of halogenated pyridines are significantly influenced by electron delocalization within the aromatic ring and the nature of the halogen substituents. Computational studies, often employing DFT, are crucial for understanding these characteristics. nih.govresearchgate.net The distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key descriptors. The energy difference between HOMO and LUMO, known as the electronic band gap, is a critical parameter that indicates the molecule's stability and electronic conductivity potential. nih.gov

For instance, the introduction of electron-withdrawing halogen atoms, such as chlorine and iodine, can lower the LUMO energy, which has been shown to improve the air stability and n-type characteristics of organic semiconductor materials. nih.gov Quantum descriptors derived from DFT calculations can show significant variations in different chemical environments, highlighting the tunability of these molecules. nih.gov Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) also provides insights through delocalization indices, which quantify the number of electrons shared between atomic basins. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable for studying the dynamic behavior of halogenated pyridines and their interactions with other molecules. nih.gov Techniques such as molecular dynamics (MD) simulations allow researchers to observe the movement of atoms over time, revealing the conformational flexibility of the molecule and the stability of intermolecular complexes. nih.govnih.gov

These simulations can elucidate the detailed binding processes between substituted pyridine derivatives and biological targets, such as proteins, identifying key residues and conserved water molecules that mediate the interaction. nih.gov MD simulations can also help understand the behavior of complex systems, such as the interaction of poly-pyridines with metal ions or the diffusion of molecules in different environments. biorxiv.org By combining MD with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, the binding free energies can be calculated, providing a quantitative measure of interaction strength and identifying the major driving forces, such as electrostatic interactions. nih.gov

Analysis of Noncovalent Interactions

Noncovalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological activity of halogenated pyridines. mdpi.com Among these, halogen bonding has emerged as a particularly important and powerful interaction for rational design in crystal engineering and materials science. acs.org

A halogen bond (XB) is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region, such as a Lewis base. acs.orgacs.org In halogenated pyridines, the halogen atoms (Cl, Br, I) can act as XB donors, while the nitrogen atom of the pyridine ring can act as an XB acceptor. acs.orgtuni.fi The strength of the σ-hole, and thus the XB, generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. acs.org

The interaction involves charge transfer from the Lewis base into the σ* antibonding orbital of the R–X bond (where R is the pyridine ring and X is the halogen). nih.gov This interaction is characterized by short contact distances, often significantly less than the sum of the van der Waals radii, and a preference for linear geometry (R–X···Y angle close to 180°). acs.org

While fluorine is the most electronegative element, it was long debated whether it could participate in halogen bonding. However, recent studies have provided both experimental and computational evidence for N-F halogen bonding. ucmerced.educhemrxiv.orgresearchgate.net In these studies, various electronically diverse pyridines were shown to interact with the fluorine atom of Selectfluor, a common fluorinating agent. ucmerced.educhemrxiv.org

Computational analyses of the electrostatic potential map of N-fluoropyridinium cations revealed a σ-hole along the extension of the N-F bond, suggesting the potential for XB formation. chemrxiv.org Spectroscopic evidence from multinuclear correlation NMR confirmed the interaction between the pyridine nitrogen and the fluorine of Selectfluor under ambient conditions. ucmerced.educhemrxiv.org These findings have been implicated in facilitating single-electron reduction in silver-catalyzed radical fluorinations, where the formation of an [N–F–N]+ halogen bond alters the reduction potential of Selectfluor. ucmerced.eduresearchgate.net

The strength and nature of halogen bonds in pyridines are highly sensitive to both steric and electronic factors. nih.gov

Electronic Factors: The electronic properties of substituents on the pyridine ring significantly modulate XB strength. ucmerced.edu Electron-withdrawing groups attached to the pyridine ring enhance the positive electrostatic potential of the σ-hole on the halogen donor, leading to stronger halogen bonds. tuni.finih.gov Conversely, electron-donating groups on the pyridine ring, when it acts as an XB acceptor, increase its Lewis basicity and strengthen the interaction. Studies have shown that electron-poor pyridines can be more efficient at promoting certain reactions through halogen bonding, as they form more energetically favorable complexes for single-electron transfer. ucmerced.eduresearchgate.net

Steric Factors: Steric hindrance can weaken halogen bonds by preventing the optimal linear alignment of the donor and acceptor. nih.govnih.govresearchgate.net The presence of bulky groups near the interacting atoms can lead to repulsive forces that counteract the attractive XB interaction. Computational studies on [Bis(pyridine)iodine(I)]+ complexes have shown that strain in the molecule can weaken the [N-I-N]+ halogen bond, increasing the rate of iodenium release. nih.govresearchgate.net

The interplay of these factors is evident in the structural chemistry of dihalopyridine complexes. For example, in 2,5-dihalopyridine-copper(I) halide complexes, the C5–X5···A–Cu halogen bonds are shorter when a more electronegative halogen (like fluorine) is at the C2 position, due to its strong electron-withdrawing effect. nih.govresearchgate.net

Influence of Substituents on Halogen Bonding in Pyridines
FactorEffect on Pyridine as XB DonorEffect on Pyridine as XB AcceptorReference
Electron-Withdrawing GroupStrengthens XBWeakens XB tuni.finih.gov
Electron-Donating GroupWeakens XBStrengthens XB ucmerced.edu
Steric HindranceWeakens XBWeakens XB nih.govnih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonding, including noncovalent interactions like halogen bonds. nih.govnih.gov QTAIM analysis can identify a bond critical point (BCP) between the halogen donor and the acceptor atom, and the properties of the electron density (ρ) at this point provide quantitative insights into the nature and strength of the interaction. nih.govju.edu.jo

A detailed study of X···N (X = I, Br) halogen bonds in complexes of substituted pyridines found that the exchange-correlation energy represents a substantial, sometimes dominant, contribution to the total interaction energy, indicating a degree of covalent character. nih.gov This challenges the view that halogen bonds are purely electrostatic. researchgate.net

DFT calculations are also widely used to compute the complexation energies (ΔE) of halogen-bonded systems, providing a direct measure of their strength. For a series of N-haloimide–pyridine complexes, these energies were found to be substantial, ranging from -31 to -99 kJ mol⁻¹, depending on the halogen and the substituents. semanticscholar.org

Calculated Complexation Energies (ΔEXB) for N-Haloimide–Pyridine Complexes
Complex TypeEnergy Range (kJ mol⁻¹)Reference
N-bromoimide–pyridine-31 to -77 semanticscholar.org
N-iodoimide–pyridine-44 to -99 semanticscholar.org
[bis(saccharinato)iodine(I)]pyridinium-576 (per I-N bond) semanticscholar.org

QTAIM has been successfully used to analyze various halogen bonds, revealing correlations between the electron density at the BCP and the interaction energy. mdpi.com This quantitative analysis is essential for a deeper understanding of the fundamental physics governing these important noncovalent interactions.

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the supramolecular chemistry of pyridine derivatives, influencing their crystal packing, solubility, and biological activity. In the case of halogenated pyridines, the pyridine nitrogen atom typically acts as a hydrogen bond acceptor. Theoretical studies on pyridine and its derivatives have shown that both electrostatic interactions and charge transfer contribute to the formation of these hydrogen bonds nih.gov.

Computational analyses, such as Density Functional Theory (DFT), are employed to characterize these interactions. For instance, studies on pyridine interacting with hydrogen donors like water reveal specific geometric preferences and interaction energies. Ab initio calculations have determined that the interaction energies for linear C-H···O hydrogen bonds between pyridine and water are significant, and these interactions are strengthened by the presence of classical hydrogen bonds to the pyridine nitrogen rsc.org.

In the context of 5-Chloro-2,3-diiodopyridine, the primary hydrogen bond acceptor site is the lone pair of electrons on the nitrogen atom. The presence of electron-withdrawing halogen atoms (chlorine and iodine) is expected to modulate the basicity of the pyridine nitrogen and, consequently, the strength of the hydrogen bonds it can form. DFT studies on other halogenated pyridines and pyrazines have shown that halogen substitution influences the molecule's electron affinity and the stability of its anion, which can be correlated with its ability to participate in intermolecular interactions mostwiedzy.pl.

Furthermore, weak C-H···X (where X is a halogen) hydrogen bonds may also be present, although these are generally weaker than conventional hydrogen bonds rsc.org. Hirshfeld surface analysis, a computational tool, has been used to identify and quantify H···I and H···Cl intermolecular contacts in complexes of pyridine with dihalogen molecules, confirming the existence of these weaker interactions researchgate.net.

The following table summarizes typical hydrogen bond interaction energies calculated for pyridine, which can serve as a baseline for understanding the potential interactions of its halogenated derivatives.

Interacting MoleculesType of InteractionCalculated Interaction Energy (kcal/mol)
Pyridine - WaterLinear C-H···O (ortho)-1.24
Pyridine - WaterLinear C-H···O (meta)-1.94
Pyridine - WaterLinear C-H···O (para)-1.97
Pyridine - Water (with N···H-O bond)Linear C-H···O (ortho)-1.64
Pyridine - Water (with N···H-O bond)Linear C-H···O (meta)-2.34
Pyridine - Water (with N···H-O bond)Linear C-H···O (para)-2.33

Data sourced from ab initio calculations on pyridine-water complexes rsc.org.

Conformational Analysis and Stability

The conformational preferences of substituted pyridines are crucial for understanding their reactivity and intermolecular interactions. For this compound, the primary conformational flexibility would arise from the rotation of the substituents, although the pyridine ring itself is rigid. The stability of different conformations is determined by steric and electronic effects.

Computational methods, such as molecular mechanics and DFT, are instrumental in predicting the most stable conformations and the energy barriers between them. For halogenated organic molecules, the size of the halogen atom significantly influences conformational stability. Studies on halogenated pyrans have shown that steric repulsion between adjacent halogen substituents can lead to deviations in intra-annular torsion angles, with the effect increasing with the size of the halogen (F < Cl < Br < I) nih.govresearchgate.net. This suggests that in this compound, the bulky iodine atoms at the 2 and 3 positions will likely dominate the steric landscape, influencing the orientation of the molecule in crystal lattices and its interactions with other molecules.

In disubstituted cyclohexanes, which serve as a model for understanding steric interactions, the conformation that places the bulkier substituent in an equatorial position is generally more stable libretexts.org. While the pyridine ring is planar, the principle of minimizing steric hindrance remains paramount. Therefore, in the solid state, the molecules of this compound would likely pack in a way that minimizes the steric clashes between the large iodine atoms on adjacent molecules.

The stability of different conformers can be quantified by their relative energies. For substituted piperidines, a related heterocyclic system, molecular mechanics calculations have successfully predicted conformer energies, highlighting the importance of electrostatic interactions in determining conformational preferences, especially upon protonation nih.gov. For this compound, computational modeling would be necessary to determine the rotational barriers and the most stable arrangement of the halogen atoms relative to the pyridine ring and to each other, although significant rotation around the C-I and C-Cl bonds is not expected due to their connection to the rigid aromatic ring.

The following table presents a conceptual summary of factors influencing the conformational stability of halogenated pyridines, based on principles from related systems.

FactorInfluence on Conformational StabilityExpected Effect in this compound
Steric Hindrance Larger substituents prefer positions that minimize spatial interactions.The large iodine atoms at positions 2 and 3 will create significant steric bulk, influencing crystal packing.
Electrostatic Interactions Repulsive or attractive forces between polarized bonds can favor certain conformations.The electronegative halogen atoms will create a specific electrostatic potential map, guiding intermolecular interactions.
Halogen Bonding The iodine atoms can act as halogen bond donors, influencing intermolecular orientation and stability.Potential for I···N or I···Cl interactions in the solid state, leading to specific packing arrangements.

Research Applications Beyond Synthesis

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

There is no specific information in the scientific literature detailing the use of 5-Chloro-2,3-diiodopyridine as an intermediate in the synthesis of pharmaceutical or agrochemical products.

However, the broader class of halogenated pyridines is of great importance in these industries. For instance, related compounds such as 5-chloro-2,3-difluoropyridine (B143520) are utilized as building blocks for bioactive molecules, including kinase inhibitors and crop protection agents. guidechem.comchemicalbook.com The strategic placement of halogens on the pyridine (B92270) ring allows for a variety of cross-coupling reactions, which is a fundamental strategy in the construction of complex molecular architectures found in modern drugs and pesticides. The iodine atoms, in particular, are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which would theoretically make this compound a potentially useful, albeit currently undocumented, synthetic intermediate.

Catalysis and Coordination Chemistry

There is a lack of available research on the role of this compound in catalysis or its broader coordination chemistry. The nitrogen atom in the pyridine ring and the halogen substituents could potentially coordinate with metal centers, but no such studies involving this specific molecule have been documented.

Exploration in Biochemical Studies (e.g., Enzyme Interactions, Metabolic Pathways)

No biochemical studies involving this compound, such as its interaction with enzymes or its metabolic fate, have been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of 5-Chloro-2,3-diiodopyridine?

  • Answer : The molecular formula is C₅H₂ClI₂N with a molecular weight of 365.34 g/mol (CAS 1261365-71-2). Its structure features chlorine at position 5 and iodine at positions 2 and 3 on the pyridine ring. Key properties include halogen-rich reactivity, which facilitates cross-coupling reactions. Physicochemical data (e.g., solubility, stability) should be empirically determined due to limited published values. Researchers should prioritize spectroscopic validation (e.g., NMR, FT-IR) and HPLC purity analysis .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

  • Answer : While direct synthesis methods are sparsely documented, analogous halogenated pyridines are synthesized via sequential halogenation. A plausible route involves:

Chlorination : Introducing chlorine at position 5 using reagents like POCl₃.

Iodination : Electrophilic iodination at positions 2 and 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Reaction optimization (e.g., temperature, stoichiometry) is critical. For purification, column chromatography or recrystallization in non-polar solvents is recommended .

Advanced Research Questions

Q. How can halogenation steps in synthesizing this compound be optimized for higher yield and purity?

  • Answer : Key factors include:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) may enhance iodination efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve halogen solubility.
  • Temperature Control : Lower temperatures (~0–25°C) reduce side reactions.
    Comparative studies using kinetic monitoring (e.g., in situ FT-IR) can identify optimal conditions. Contradictions in yield data may arise from trace moisture; thus, rigorous drying of reagents/solvents is essential .

Q. What advanced spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments; iodine’s electronegativity causes deshielding.
  • FT-IR : Confirms C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ at m/z 366.34).
  • X-ray Crystallography : Resolves structural ambiguities, though crystallization may require inert atmospheres due to hygroscopicity .

Q. How should researchers resolve discrepancies in reactivity data when using this compound in cross-coupling reactions?

  • Answer : Contradictions often stem from:

  • Catalyst Compatibility : Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) may behave differently under varying ligand systems.
  • Solvent Effects : DMSO enhances oxidative addition but may deactivate catalysts.
  • Substrate Purity : Trace iodine residues can poison catalysts.
    Methodological solutions include:
  • Systematic screening of catalysts (e.g., Suzuki vs. Stille conditions).
  • Pre-purification via activated charcoal to remove iodine byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-2,3-diiodopyridine
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5-Chloro-2,3-diiodopyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.